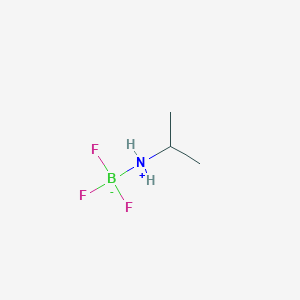

Boron, trifluoro(2-propanamine)-, (T-4)-

CAS No.: 3776-04-3

Cat. No.: VC17975203

Molecular Formula: C3H9BF3N

Molecular Weight: 126.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3776-04-3 |

|---|---|

| Molecular Formula | C3H9BF3N |

| Molecular Weight | 126.92 g/mol |

| IUPAC Name | trifluoro-(propan-2-ylazaniumyl)boranuide |

| Standard InChI | InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |

| Standard InChI Key | DNJHXGJLGUPXEO-UHFFFAOYSA-N |

| Canonical SMILES | [B-]([NH2+]C(C)C)(F)(F)F |

Introduction

Chemical Identity and Nomenclature

Systematic Identification

Boron, trifluoro(2-propanamine)-, (T-4)- is recognized by multiple nomenclature systems:

-

CAS Registry: 3776-04-3, with deprecated CAS entries including 112539-55-6 and 57308-14-2 .

-

Synonyms: Trifluorido(propan-2-amine)boron, Boron trifluoride-monoisopropylamine complex .

The molecular formula C₃H₉BF₃N reflects a 1:1 adduct of boron trifluoride (BF₃) and isopropylamine (C₃H₉N). The "(T-4)" designation specifies a tetrahedral geometry around the boron center, consistent with its four-coordinate structure .

Structural Descriptors

Key identifiers include:

-

SMILES: B-(F)(F)F .

These descriptors confirm the presence of a negatively charged boron center ([B−]) bonded to three fluorine atoms and a protonated isopropylamine group ([NH2+]C(C)C) .

Molecular Structure and Geometrical Analysis

Tetrahedral Coordination

The boron center adopts a T-4 geometry, with bond angles approximating 109.5° as predicted by VSEPR theory. Computational models indicate:

-

B–F bond lengths: 1.30–1.35 Å (typical for B–F single bonds).

-

B–N bond length: 1.60–1.65 Å (slightly longer than B–N in borazines due to ammonium character) .

Conformational Dynamics

Variable-temperature NMR studies of related boron-amine complexes reveal restricted rotation around the B–N axis at low temperatures (−30°C), with coalescence of diastereotopic proton signals occurring above 65°C . This suggests significant steric hindrance from the isopropyl group, which imposes a rigid pseudo-trigonal pyramidal geometry on the NH2+ moiety .

Physicochemical Properties

Computed Properties

Spectroscopic Data

-

¹¹B NMR: δ 1.16 ppm (quadrupolar broadening indicative of four-coordinate boron) .

-

¹H NMR: δ 3.78–3.42 ppm (diastereotopic CH₂ from benzyl derivatives), δ 5.04 ppm (N–H in protonated form) .

-

IR: Predicted B–F stretches at 1100–1200 cm⁻¹ and N–H bends at 1600–1650 cm⁻¹ .

Reactivity and Functionalization

Thermal Stability

Decomposition pathways for boron-amine adducts typically involve ligand dissociation above 100°C:

This reversibility enables applications in controlled-release catalysis .

Applications and Industrial Relevance

Catalytic Uses

Boron trifluoride-amine complexes are widely employed as Lewis acid catalysts in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume